molecular formula C21H17ClN4O2 B2662277 (E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 392236-20-3

(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2662277
CAS No.: 392236-20-3
M. Wt: 392.84
InChI Key: KNLCDVUVNJVOKS-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted with:

  • A 3-chlorophenylimino group at position 3 (E-configuration).
  • A furan-2-ylmethylamino group at position 2.
  • A methyl group at position 7.

This structure combines aromatic, heterocyclic, and imino functionalities, which are common in bioactive molecules targeting enzymes or receptors. The E-configuration ensures spatial orientation critical for molecular interactions .

Properties

IUPAC Name

3-[(3-chlorophenyl)iminomethyl]-2-(furan-2-ylmethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-5-3-9-26-20(14)25-19(24-12-17-8-4-10-28-17)18(21(26)27)13-23-16-7-2-6-15(22)11-16/h2-11,13,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLCDVUVNJVOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, often referred to as compound X , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of compound X, synthesizing findings from various studies and presenting case studies and data tables to illustrate its effects.

Chemical Structure and Properties

Compound X has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H18ClN5O, with a molecular weight of 367.84 g/mol. The presence of the chlorophenyl group and the furan moiety are particularly significant for its interaction with biological targets.

The biological activity of compound X is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, making compound X a candidate for further development as an anticancer agent.

Antitumor Activity

A series of studies have evaluated the antitumor properties of compound X through in vitro assays against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)20.7

These results indicate that compound X exhibits potent antitumor activity, particularly against HeLa and MCF-7 cell lines.

Mechanistic Insights

Further mechanistic studies have shown that compound X induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that treatment with compound X resulted in a significant increase in caspase 3/7 activity, suggesting that it promotes programmed cell death in tumor cells.

Case Study 1: Breast Cancer

In a preclinical study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of compound X and observed cell viability using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability, with significant reductions at concentrations above 10 µM.

Case Study 2: Lung Cancer

In another study focusing on A549 lung cancer cells, compound X was administered alongside standard chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for use in combination therapies for lung cancer patients.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 2 and 3

Key analogs differ in substituent groups, chlorophenyl positioning, and stereochemistry:

Compound Name Position 2 Substituent Position 3 Substituent Chlorophenyl Position Molecular Formula Key Differences vs. Target Reference
(E)-3-(((3-Chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Furan-2-ylmethylamino 3-Chlorophenylimino (E) 3 C21H18ClN5O2 Reference compound N/A
3-[(E)-[(4-Chlorophenyl)imino]methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Methylamino 4-Chlorophenylimino (E) 4 C17H15ClN4O -Cl at C4; smaller substituent at C2
2-[(4-Chlorophenyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 4-Chlorophenylamino Furan-2-ylmethylimino (E) 4 (in C2 substituent) C20H17ClN6O2 -Cl in C2 substituent; imino group at C3
2-[(2-Hydroxyethyl)amino]-3-{(Z)-[thiazolidinone]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Hydroxyethylamino Thioxo-thiazolidinone (Z) N/A C19H20N4O3S Thiazolidinone group; Z-configuration at C3
2-[(2-Phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Phenethylamino Phenethylimino (E) N/A C28H27N5O Bulky aromatic substituents at C2 and C3
2-[(Furan-2-ylmethyl)amino]-3-{(E)-[(2-hydroxyethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Furan-2-ylmethylamino 2-Hydroxyethylimino (E) N/A C18H19N5O3 Hydrophilic imino group at C3
Key Observations:
  • C2 Substituents: Smaller groups (e.g., methylamino in ) reduce steric bulk compared to furan-2-ylmethylamino, which could influence solubility and target engagement.
  • C3 Substituents: Thiazolidinone () or phenethylimino () groups introduce distinct pharmacophores, possibly modulating enzyme inhibition or receptor affinity.
  • Stereochemistry : Z-configuration in vs. E-configuration in the target compound may disrupt planarity, affecting π-π stacking or hydrogen bonding .

Implications of Structural Differences

  • Bioactivity: Analogs with 4-chlorophenyl groups () may exhibit divergent biological profiles due to altered halogen bonding. For instance, anti-HIV activity was noted in piroxicam analogs with chlorophenyl groups , though direct data for these compounds is unavailable.
  • Solubility: Hydrophilic substituents (e.g., 2-hydroxyethylimino in ) likely enhance aqueous solubility compared to aromatic groups.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

Methodological Answer:

  • Key steps include temperature-controlled condensation reactions and solvent selection. For example, dimethyl sulfoxide (DMSO) or acetonitrile can enhance reaction efficiency by stabilizing intermediates .
  • Purification via column chromatography with gradients of ethyl acetate/hexane, coupled with thin-layer chromatography (TLC) monitoring, ensures high purity. Recrystallization in ethanol or methanol may further refine crystallinity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions, particularly the (E)-imine configuration and furan-methylamino group integration .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, such as the pyrido[1,2-a]pyrimidin-4-one core geometry and substituent spatial arrangement .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy, especially for isotopic patterns (e.g., chlorine) .

Q. How can researchers design preliminary bioactivity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays: Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
  • Cytotoxicity Screening: Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values. Compare with non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate substituent effects?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 3-chlorophenyl with fluorophenyl or altering the furan-methylamino moiety). Compare bioactivity profiles to identify pharmacophore elements .
  • Computational Modeling: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict target binding (e.g., kinase or protease active sites) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility: Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic Follow-Up: If anti-proliferative activity is inconsistent, perform flow cytometry to assess apoptosis (Annexin V staining) or cell cycle arrest (propidium iodide) .

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic stability studies?

Methodological Answer:

  • Deuterated Analog Synthesis: Introduce deuterium at metabolically vulnerable sites (e.g., methyl groups) via hydrogen-deuterium exchange or labeled precursors. Monitor stability using LC-MS/MS in liver microsome assays .
  • Pharmacokinetic Profiling: Compare half-life (t1/2t_{1/2}) and clearance rates between labeled and unlabeled compounds in rodent models .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis (e.g., LC-MS/MS) .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationSolvent selection, TLC monitoringTemperature (±2°C), reaction time
Structural ValidationX-ray crystallography, HRMSCrystal quality, mass accuracy (<2 ppm error)
SAR ExplorationDFT, molecular dockingLigand-receptor binding affinity (ΔG)
Mechanistic StudiesAffinity chromatography, RNA-seqProtein purity, sequencing depth (>30M reads)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.